N-benzylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
N-benzylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. It is characterized by a thieno[2,3-d]pyrimidine core structure with a benzyl group attached to the nitrogen atom at the 4-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-benzylthieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound: interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The inhibition of Cyt-bd by This compound affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to downstream effects such as ATP depletion, which is detrimental to the survival and reproduction of the bacteria .
Result of Action
The result of the action of This compound is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . By inhibiting Cyt-bd and disrupting the energy metabolism of the bacteria, the compound effectively depletes ATP, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the expression levels of Cyt-bd can vary among different strains of Mycobacterium tuberculosis, which can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
N-benzylthieno[2,3-d]pyrimidin-4-amine has been shown to interact with the acetyl-CoA carboxylase enzyme .
Cellular Effects
It has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, and anti-fungal activity .
Molecular Mechanism
It is known to interact with the acetyl-CoA carboxylase enzyme, but the details of these interactions and their effects on gene expression and enzyme activity are still under study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-benzylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the thienopyrimidine core.
Substitution: The benzyl group or other substituents on the thienopyrimidine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
N-benzylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds have a similar core structure but differ in the position of the nitrogen atoms and the nature of the substituents.
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar heterocyclic framework but have a pyrrole ring instead of a thiophene ring.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
N-benzylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-14-12-11-6-7-17-13(11)16-9-15-12/h1-7,9H,8H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWLVBDVIYJPHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327677 | |
Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63893-42-5 | |
Record name | N-benzylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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